molecular formula C27H27N3O2 B5965578 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone

Cat. No. B5965578
M. Wt: 425.5 g/mol
InChI Key: LLVJIEHGRJCBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is a chemical compound that has been widely used in scientific research to explore the function of the serotonin system in the brain.

Mechanism of Action

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone works by binding to the serotonin 5-HT1A receptor and blocking its activity. This receptor is located in the brain and is involved in the regulation of serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By blocking the 5-HT1A receptor, 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone reduces the activity of the serotonin system, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have several biochemical and physiological effects. It has been found to reduce the activity of the serotonin system, which can lead to changes in mood, anxiety, and stress. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to increase the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the function of this receptor specifically, without affecting other receptors in the brain. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have good bioavailability and can be administered orally or intravenously.
One limitation of using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its short half-life. This means that its effects are relatively short-lived and may require frequent dosing. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have some off-target effects on other receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the role of the 5-HT1A receptor in the pathophysiology of depression and anxiety disorders. Studies using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone have shown that this receptor is involved in the regulation of mood and anxiety, and further research could lead to the development of new treatments for these disorders.
Another area of interest is the development of new compounds that are more selective for the 5-HT1A receptor and have longer half-lives. This could improve the effectiveness of experiments using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone and lead to the development of new drugs for the treatment of mood and anxiety disorders.
Conclusion:
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone is a selective antagonist of the serotonin 5-HT1A receptor that has been widely used in scientific research to study the function of the serotonin system in the brain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone could lead to new insights into the function of the serotonin system and the development of new treatments for mood and anxiety disorders.

Synthesis Methods

The synthesis method for 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone involves several steps. The first step is the condensation of 3-indoleacetaldehyde with 4-phenyl-1-piperazinecarboxaldehyde, which results in the formation of 1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-1-propanone. This intermediate product is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used extensively in scientific research to study the function of the serotonin system in the brain. It is a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Studies using 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenyl-1-piperazinyl)-1-propanone have shown that the 5-HT1A receptor plays a role in the pathophysiology of depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)25(20-9-3-1-4-10-20)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14,19,25,27-28,32H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVJIEHGRJCBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C(C(=O)C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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